Cas no 166672-66-8 ((2S)-2-(cyclohexylmethyl)oxirane)

(2S)-2-(Cyclohexylmethyl)oxirane is a chiral epoxide derivative characterized by its cyclohexylmethyl substituent at the stereogenic C-2 position. This compound is of interest in synthetic organic chemistry due to its utility as a versatile building block for the preparation of enantiomerically pure intermediates. The strained oxirane ring facilitates nucleophilic ring-opening reactions, enabling the introduction of cyclohexylmethyl-containing motifs with high stereocontrol. Its well-defined stereochemistry makes it valuable for asymmetric synthesis, particularly in pharmaceutical and agrochemical applications where chiral specificity is critical. The cyclohexyl group enhances lipophilicity, which may be advantageous in modifying physicochemical properties of target molecules. Proper handling is required due to the reactivity of the epoxide functionality.
(2S)-2-(cyclohexylmethyl)oxirane structure
166672-66-8 structure
商品名:(2S)-2-(cyclohexylmethyl)oxirane
CAS番号:166672-66-8
MF:C9H16O
メガワット:140.222743034363
CID:6275864
PubChem ID:59949024

(2S)-2-(cyclohexylmethyl)oxirane 化学的及び物理的性質

名前と識別子

    • (2S)-2-(cyclohexylmethyl)oxirane
    • NQJNUYZIKYERSC-VIFPVBQESA-N
    • 166672-66-8
    • EN300-1793735
    • (S)-Cyclohexylmethyloxirane
    • SCHEMBL7903854
    • インチ: 1S/C9H16O/c1-2-4-8(5-3-1)6-9-7-10-9/h8-9H,1-7H2/t9-/m0/s1
    • InChIKey: NQJNUYZIKYERSC-VIFPVBQESA-N
    • ほほえんだ: O1C[C@@H]1CC1CCCCC1

計算された属性

  • せいみつぶんしりょう: 140.120115130g/mol
  • どういたいしつりょう: 140.120115130g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 105
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 12.5Ų

(2S)-2-(cyclohexylmethyl)oxirane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1793735-0.05g
(2S)-2-(cyclohexylmethyl)oxirane
166672-66-8
0.05g
$1308.0 2023-09-19
Enamine
EN300-1793735-0.25g
(2S)-2-(cyclohexylmethyl)oxirane
166672-66-8
0.25g
$1432.0 2023-09-19
Enamine
EN300-1793735-10.0g
(2S)-2-(cyclohexylmethyl)oxirane
166672-66-8
10g
$6697.0 2023-06-02
Enamine
EN300-1793735-10g
(2S)-2-(cyclohexylmethyl)oxirane
166672-66-8
10g
$6697.0 2023-09-19
Enamine
EN300-1793735-1.0g
(2S)-2-(cyclohexylmethyl)oxirane
166672-66-8
1g
$1557.0 2023-06-02
Enamine
EN300-1793735-0.1g
(2S)-2-(cyclohexylmethyl)oxirane
166672-66-8
0.1g
$1371.0 2023-09-19
Enamine
EN300-1793735-5.0g
(2S)-2-(cyclohexylmethyl)oxirane
166672-66-8
5g
$4517.0 2023-06-02
Enamine
EN300-1793735-5g
(2S)-2-(cyclohexylmethyl)oxirane
166672-66-8
5g
$4517.0 2023-09-19
Enamine
EN300-1793735-1g
(2S)-2-(cyclohexylmethyl)oxirane
166672-66-8
1g
$1557.0 2023-09-19
Enamine
EN300-1793735-2.5g
(2S)-2-(cyclohexylmethyl)oxirane
166672-66-8
2.5g
$3051.0 2023-09-19

(2S)-2-(cyclohexylmethyl)oxirane 関連文献

(2S)-2-(cyclohexylmethyl)oxiraneに関する追加情報

(2S)-2-(cyclohexylmethyl)oxirane (CAS No. 166672-66-8): An Overview of Its Synthesis, Properties, and Applications in Modern Chemistry

(2S)-2-(cyclohexylmethyl)oxirane (CAS No. 166672-66-8) is a chiral epoxide that has garnered significant attention in the fields of organic synthesis, pharmaceuticals, and materials science due to its unique chemical structure and versatile reactivity. This compound is characterized by its cyclohexylmethyl substituent attached to an epoxide ring, which imparts specific stereochemical properties that are crucial for various applications.

The synthesis of (2S)-2-(cyclohexylmethyl)oxirane typically involves the epoxidation of a chiral allylic alcohol or the ring-opening of a cyclic ether followed by rearrangement. One common method involves the use of a chiral catalyst, such as a titanium complex with a chiral ligand, to achieve high enantioselectivity. Recent advancements in asymmetric catalysis have further refined these methods, allowing for the production of this compound with high yield and purity.

In terms of its physical properties, (2S)-2-(cyclohexylmethyl)oxirane is a colorless liquid with a boiling point of approximately 110°C at atmospheric pressure. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. The compound's stability is generally good under standard laboratory conditions, although it can undergo ring-opening reactions in the presence of nucleophiles or acids.

The reactivity of (2S)-2-(cyclohexylmethyl)oxirane is primarily centered around its epoxide functionality. This makes it an excellent substrate for various chemical transformations, including nucleophilic ring-opening reactions, which can be used to introduce new functional groups or extend carbon chains. The chirality of the molecule also allows for the synthesis of enantiomerically pure products, which is particularly important in pharmaceutical applications where the biological activity can be highly dependent on the stereochemistry.

One of the most significant applications of (2S)-2-(cyclohexylmethyl)oxirane is in the synthesis of chiral building blocks for pharmaceuticals and agrochemicals. For example, it has been used as an intermediate in the synthesis of drugs targeting various diseases, including cancer and neurodegenerative disorders. The ability to control the stereochemistry during synthesis ensures that the final products have the desired biological activity and reduced side effects.

In materials science, (2S)-2-(cyclohexylmethyl)oxirane has found use in the development of chiral polymers and coatings. These materials often exhibit unique optical properties and can be used in applications ranging from optical sensors to advanced coatings with enhanced performance characteristics. The controlled polymerization of this epoxide can lead to polymers with well-defined architectures and predictable properties.

Recent research has also explored the use of (2S)-2-(cyclohexylmethyl)oxirane in green chemistry initiatives. For instance, studies have shown that this compound can be synthesized using environmentally friendly catalysts and solvents, reducing the environmental impact associated with traditional synthetic methods. Additionally, its reactivity can be harnessed in cascade reactions that minimize waste generation and improve overall process efficiency.

In conclusion, (2S)-2-(cyclohexylmethyl)oxirane (CAS No. 166672-66-8) is a versatile chiral epoxide with a wide range of applications in organic synthesis, pharmaceuticals, materials science, and green chemistry. Its unique chemical structure and reactivity make it an invaluable tool for researchers and chemists working on advanced chemical systems and materials. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its utility in various scientific fields.

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